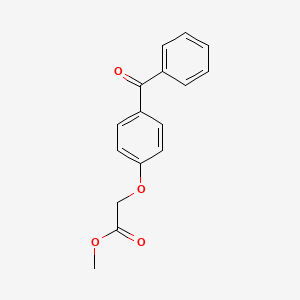

Methyl 2-(4-benzoylphenoxy)acetate

描述

Methyl 2-(4-benzoylphenoxy)acetate (CAS 57682-09-4) is an aromatic ester with the molecular formula C₁₆H₁₄O₄ and a molecular weight of 270.28 g/mol . It is synthesized via nucleophilic substitution between 4-hydroxybenzophenone and methyl bromoacetate in the presence of potassium carbonate, yielding the product in quantitative (~100%) yield . The compound is characterized by distinct NMR signals: δ 4.66 (s, 2H) for the methylene group and δ 3.74 (s, 3H) for the methyl ester in $^1$H NMR, consistent with its structure . Its primary applications include use as an intermediate in organic synthesis, particularly for generating carboxylic acid derivatives like 2-(4-benzoylphenoxy)acetic acid via hydrolysis .

属性

IUPAC Name |

methyl 2-(4-benzoylphenoxy)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-19-15(17)11-20-14-9-7-13(8-10-14)16(18)12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAGUMJODZOKDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Ester Derivatives with Varying Alkyl Chains

Key Compounds :

- Ethyl (4-benzoylphenoxy)acetate (29): Ethyl ester analog (C₁₇H₁₆O₄), synthesized in 63% yield .

- Ethyl 2-(4-benzoylphenoxy)pentanoate (31): Longer pentanoate chain (C₂₀H₂₂O₄), 69% yield .

Comparison :

The methyl ester exhibits superior synthetic efficiency compared to ethyl analogs.

Carboxylic Acid Derivatives

Hydrolysis of this compound yields 2-(4-benzoylphenoxy)acetic acid (30), a white solid with 72% yield . Similarly, 2-(4-benzoylphenoxy)pentanoic acid (32) (99% yield, mp 75–77°C) demonstrates the impact of chain length on physical properties . Acid derivatives are critical for further functionalization, such as coupling reactions in drug discovery .

Substituted Aromatic Esters

Examples :

Comparison :

| Property | This compound | Methyl 2-[4-(5-bromopentoxy)phenyl]acetate | Methyl 2-[4-(oxiran-2-ylmethoxy)phenyl]acetate |

|---|---|---|---|

| Key Substituent | Benzoylphenoxy | 5-Bromopentoxy | Epoxide |

| Reactivity | Stable ester | Bromine enables nucleophilic substitution | Epoxide allows ring-opening reactions |

The bromopentoxy and epoxide derivatives highlight how substituents dictate reactivity. For instance, the epoxide group in CAS 4371-01-1 is valuable for synthesizing cross-linked polymers or bioactive molecules .

Biphenyl and Halogenated Analogs

Examples :

Comparison :

Halogenation (e.g., chloro) and methoxy groups in biphenyl analogs increase molecular weight and polarity, affecting boiling points and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。